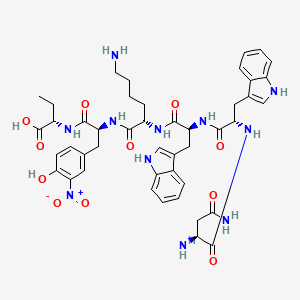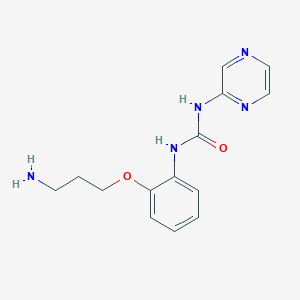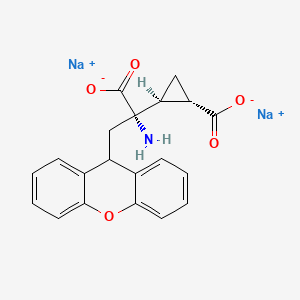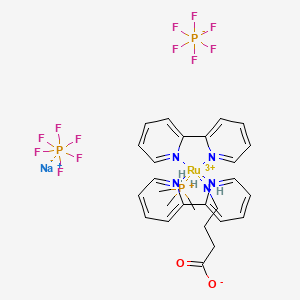
QAQ dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Photoswitchable Nav, Cav and Kv channel blocker. Blocks channels in the trans conformation. Switches conformation from cis to trans at 500 nm and trans to cis at 380 nm. Normally membrane impermeant, but enters nociceptive neurons via ion channels activated by noxious stimuli, particularly TRPV1. Exhibits optically reversible local anesthesia in rats.
Applications De Recherche Scientifique
Photo-Control of Ion Channels in Nociceptors
QAQ dichloride, known as quaternary ammonium-azobenzene-quaternary ammonium (QAQ), plays a significant role in the photo-control of ion channels in pain-sensing neurons. It enables rapid optical control over pain signaling without genetic modification. Trans-QAQ blocks voltage-gated K+ and Na+ channels in the dark or green light, silencing action potentials. Upon photo-isomerization to cis with near UV light, QAQ blockade is rapidly relieved, restoring neuronal activity. This property has implications in understanding and improving pain management techniques (Mourot et al., 2018).
Rapid Optical Control of Nociception
This compound has been found effective in selectively controlling nociception (pain sensation). It acts as a photoisomerizable molecule that enables rapid and selective optical control of nociception. It works by infiltrating pain-sensing neurons and blocking voltage-gated ion channels in the trans form, but not the cis form. This allows for reversible optical silencing of nociceptive neuron firing, highlighting its potential as a light-sensitive analgesic (Mourot et al., 2012).
Controlled Release of Photoswitch Drugs
Research on this compound also extends to the development of controlled release systems for photoswitch drugs like QAQ and DENAQ. These compounds change conformation in response to light, altering current flow through ion channels in neurons. Encapsulation of QAQ into polymers like poly(lactic-co-glycolic) acid (PLGA) through an emulsion technique has been studied for delivering these compounds over extended periods. This approach is crucial for applications in treating degenerative blinding diseases (Groynom et al., 2015).
Light Control of Cell Excitability
This compound has been instrumental in the light control of cell excitability. It is engineered as a photochromic blocker for voltage-gated ion channels, providing a way to photosensitize native proteins using photochromic ligands (PCLs). This is particularly relevant for controlling excitability of sub-cellular domains in a single cell and can be used to map synaptic inputs (Fehrentz et al., 2010).
Mechanism of Action of QAQ
Understanding the mechanism of action of QAQ in controlling neuronal excitability is crucial for both scientific and clinical applications. QAQ blocks voltage-gated sodium, potassium, and calcium channels in its trans state, while photoisomerization to the cis configuration relieves the block. This ability to toggle between blocking and non-blocking states with light has important implications for neuroscience research and pain management (Herold, Mourot, & Kramer, 2012).
Propriétés
Formule moléculaire |
C28H44Cl2N6O2 |
|---|---|
Poids moléculaire |
567.59 |
Synonymes |
2,2/'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







